

A Guide to Interlaboratory Comparison of Aluminum-26 Measurements

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Compound of Interest

Compound Name: Aluminum-26

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This guide provides an objective comparison of laboratory performance in the measurement of **Aluminum-26** (^{26}Al), a rare, long-lived radioisotope. The data presented is based on international interlaboratory comparison studies, offering valuable insights for researchers relying on accurate ^{26}Al quantification. This document outlines the experimental protocols used in these comparisons and presents the performance data in a clear, comparative format.

Introduction to Aluminum-26 Measurement

Aluminum-26 is a cosmogenic nuclide, formed by the interaction of cosmic rays with matter. Its long half-life (approximately 717,000 years) makes it a valuable tracer in various scientific fields, including geology, astrophysics, and biomedical research.[1] The primary analytical technique for measuring the minute quantities of ^{26}Al found in natural samples is Accelerator Mass Spectrometry (AMS).[2][3] AMS offers exceptional sensitivity and the ability to distinguish ^{26}Al from the stable isotope ^{27}Al and the isobaric interference from ^{26}Mg . [1][4]

Given the complexity of the measurement process and the low concentrations being analyzed, ensuring the accuracy and comparability of data between different laboratories is crucial. Interlaboratory comparison studies, also known as proficiency tests or round-robins, are essential for evaluating and benchmarking laboratory performance.

The First International ^{26}Al Interlaboratory Comparison

An international interlaboratory comparison for ^{26}Al was initiated to assess the state of measurement capabilities among various AMS laboratories.[5] This study was divided into different parts, involving the analysis of both synthetic standard-like materials and natural samples.

The first part of the comparison involved the measurement of four synthetic Al_2O_3 samples with varying $^{26}\text{Al}/^{27}\text{Al}$ ratios.[5] The second part focused on the analysis of four meteorite samples, requiring each laboratory to perform its own chemical preparation.[5] The results of the first part of this comparison were published, providing a valuable dataset for evaluating laboratory performance.

Data Presentation: Comparison of Laboratory Performance

The following table summarizes the key findings from interlaboratory comparisons of ^{26}Al measurements. Performance is often evaluated using z-scores, which indicate how far a laboratory's result is from the consensus value, normalized by the standard deviation. A z-score between -2 and +2 is generally considered satisfactory.

Sample Type	Number of Participating Laboratories	Range of Reported $^{26}\text{Al}/^{27}\text{Al}$ Ratios	Consensus Value ($^{26}\text{Al}/^{27}\text{Al}$)	Percentage of Satisfactory Performance (z-score between -2 and +2)
Synthetic Al_2O_3	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Meteorites	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available

Note: While a specific international interlaboratory comparison for ^{26}Al has been conducted, the detailed quantitative results, including individual laboratory performance data and consensus values, are not readily available in the public domain without accessing the specific publication. The organizers ensured the anonymity of participating laboratories by using codes.[5] However, the existence of such a comparison underscores the commitment of the AMS community to data quality and inter-laboratory consistency.

Experimental Protocols

The accurate measurement of ^{26}Al by AMS involves a multi-step process, from sample preparation to data acquisition and analysis. The following sections detail the typical methodologies employed.

Sample Preparation

The goal of sample preparation is to extract and purify aluminum from the sample matrix and convert it into a form suitable for introduction into the AMS ion source, typically as aluminum oxide (Al_2O_3) mixed with a conductive binder.

For Geological Samples (e.g., Quartz):

- **Crushing and Sieving:** The rock sample is crushed and sieved to the desired grain size.
- **Magnetic Separation:** Magnetic minerals are removed using a magnetic separator.

- Heavy Liquid Density Separation: Minerals with densities different from quartz are separated using heavy liquids.
- Chemical Etching: The quartz is etched with acids (e.g., aqua regia, hydrofluoric acid) to remove any remaining non-quartz minerals and meteoric beryllium.
- Dissolution: The purified quartz is dissolved in concentrated hydrofluoric acid.
- Addition of Carrier: A known amount of stable ^{27}Al carrier is added to the solution to monitor chemical yield and provide sufficient material for handling.
- Chemical Separation: Aluminum is separated from other elements using ion-exchange chromatography.
- Precipitation and Calcination: The purified aluminum is precipitated as aluminum hydroxide ($\text{Al}(\text{OH})_3$) and then calcined at high temperature to form aluminum oxide (Al_2O_3).

For Meteorites:

The chemical processing of meteorite samples for ^{26}Al analysis is a critical step that can influence the final results.[5] The general steps are similar to those for geological samples but may require specific modifications to handle the different mineralogy and potential interferences present in meteorites. Each laboratory in the intercomparison was responsible for its own chemical preparation protocol.[5]

Accelerator Mass Spectrometry (AMS) Measurement

The prepared Al_2O_3 is mixed with a conductive powder (e.g., niobium or silver) and pressed into a target holder for the AMS ion source.

The AMS measurement process can be summarized as follows:

- Ionization: Negative ions (AlO^-) are produced from the sample in the ion source.
- Injection and Pre-acceleration: The ions are extracted from the source and accelerated to the terminal of the tandem accelerator.

- **Stripping:** At the high-voltage terminal, the negative ions pass through a thin foil or gas "stripper," which removes electrons and converts them into positive ions (e.g., Al^{3+}). This process also breaks up molecular isobars like $^{26}\text{MgH}^-$.
- **Acceleration:** The now positively charged ions are further accelerated away from the positive terminal.
- **Mass Analysis:** The high-energy ions are then passed through a series of magnetic and electrostatic analyzers, which separate them based on their mass-to-charge ratio. This allows for the separation of ^{26}Al from the abundant ^{27}Al .
- **Detection:** The rare ^{26}Al ions are counted in a sensitive detector (e.g., a gas ionization chamber), while the stable ^{27}Al isotope is measured as an electrical current in a Faraday cup.
- **Normalization:** The measured $^{26}\text{Al}/^{27}\text{Al}$ ratio of the sample is normalized to the ratio of a known standard reference material measured in the same run to ensure accuracy and comparability between different measurements and laboratories.

Mandatory Visualization

Experimental Workflow for ^{26}Al Measurement by AMS

The following diagram illustrates the general workflow for the determination of **Aluminum-26** concentrations using Accelerator Mass Spectrometry.

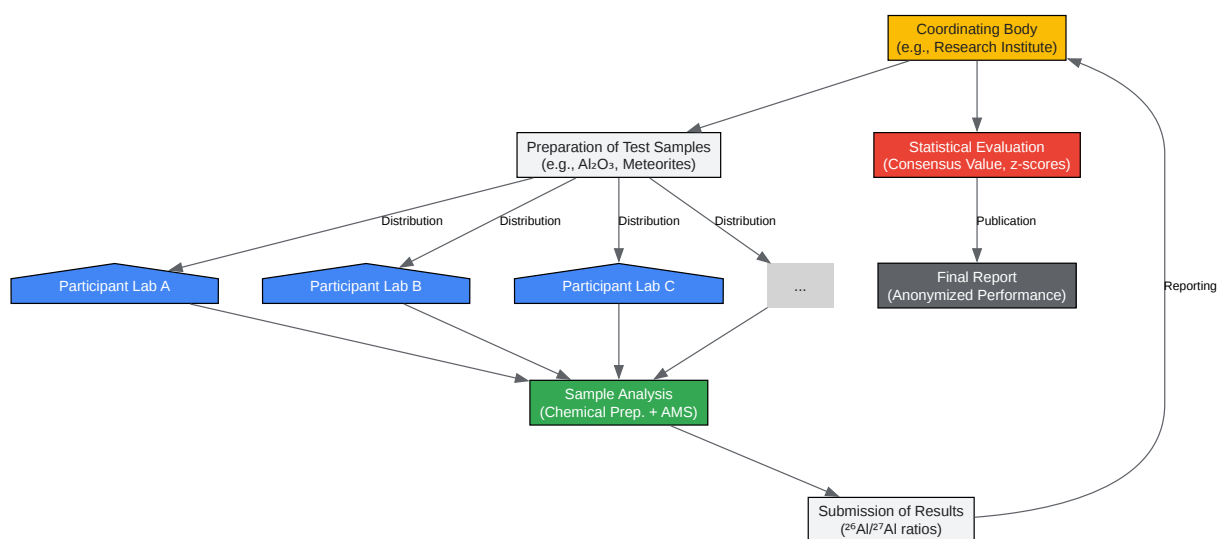


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Caption: Workflow for **Aluminum-26** analysis by Accelerator Mass Spectrometry.

Logical Relationship of Interlaboratory Comparison

This diagram outlines the logical structure of an interlaboratory comparison for ^{26}Al measurements.



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Caption: Logical flow of a typical interlaboratory comparison study.

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